molecular formula C5H4O3 B571629 Furoic acid D3 CAS No. 40073-83-4

Furoic acid D3

Cat. No. B571629
CAS RN: 40073-83-4
M. Wt: 115.102
InChI Key: SMNDYUVBFMFKNZ-CBYSEHNBSA-N
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Description

Furoic acid D3, also known as 2-Furoic acid-d3, is the deuterium labeled 2-Furoic acid . It is an organic compound produced through furfural oxidation . It exhibits hypolipidemic effects, lowering both serum cholesterol and serum triglyceride levels in rats . It is a heterocyclic carboxylic acid that is widely used in food products as a preservative and flavoring agent .


Synthesis Analysis

The production of furoic acid starts from furfural through a base-assisted oxidation with hydrogen peroxide . A strategy to efficiently produce furoic acid and integrate this with the production of the intermediate alkyl furoate for surfactant production has been reported .


Molecular Structure Analysis

The molecular formula of Furoic acid D3 is C5HD3O3 . The average mass is 115.102 Da and the monoisotopic mass is 115.034874 Da .


Chemical Reactions Analysis

Furoic acid and its derivatives have been found to be reactive dienes in Diels–Alder couplings with maleimide dienophiles . The reactions benefit from a substantial rate-enhancement when water is used as a solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of Furoic acid D3 include a molecular weight of 115.10 . It is slightly soluble in DMSO and Methanol . The melting point of 2-Furoic acid is around 132 °C .

Scientific Research Applications

Scalable Carboxylation of Furoic Acid

A significant advancement involves the scalable carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid (FDCA), a promising renewable alternative to petroleum-derived chemicals used in polymer production. This process leverages carbonate-promoted C–H carboxylation, utilizing CO2 and avoiding late-stage oxidation, highlighting a sustainable approach to synthesizing valuable bio-based compounds from lignocellulosic biomass (Dick et al., 2017).

Biomass-Derived Chemical Conversion

Research has also focused on the catalytic oxidation of biomass-derived furfural to furoic acid and further to FDCA, emphasizing the potential of these processes in industries ranging from food and cosmetics to renewable polymers. Notably, the utilization of alkaline water as the oxidant in these reactions presents a promising avenue for producing renewable building blocks and fuels simultaneously (Kar et al., 2022).

Green Routes to FDCA

Another noteworthy approach is the direct carboxylation of 2-furoic acid with CO2, offering a sustainable and economical production method for FDCA. This process, catalyzed by Cs2CO3, emphasizes the importance of understanding reaction mechanisms and the selective formation of desired products, which is crucial for advancing bio-based chemical synthesis (Wang et al., 2021).

Conformational Insights into Furoic Acid Derivatives

Investigations into the conformational landscape of tetrahydro-2-furoic acid, a precursor in pharmaceutical syntheses, reveal complex conformational dynamics and potential for understanding the structural influences on reactivity and stability. Such insights are vital for designing efficient synthesis pathways and optimizing reaction conditions (Xie et al., 2018).

Safety And Hazards

Furoic acid D3 may cause skin irritation and respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . It is also advised to use only outdoors or in a well-ventilated area .

Future Directions

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity . This suggests that Furoic acid D3 and its derivatives have potential for future applications in the synthesis of new fuels and polymer precursors .

properties

IUPAC Name

3,4,5-trideuteriofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNDYUVBFMFKNZ-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furoic acid D3

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